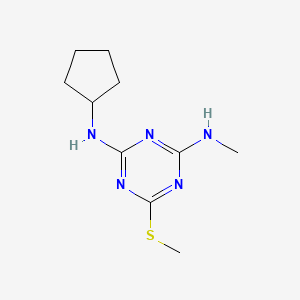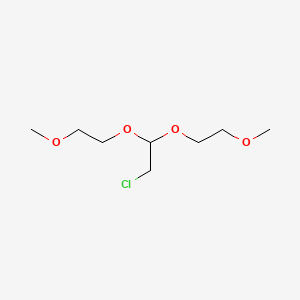
2-Chloro-1,1-bis(2-methoxyethoxy)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1,1-bis(2-methoxyethoxy)ethane is an organic compound with the molecular formula C8H17ClO4 It is a chlorinated ether, characterized by the presence of two methoxyethoxy groups attached to a central ethane backbone, with a chlorine atom bonded to one of the carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1-bis(2-methoxyethoxy)ethane typically involves the reaction of 2-chloroethanol with methoxyethanol in the presence of a strong acid catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the methoxyethoxy group from methoxyethanol. The reaction conditions often require controlled temperatures and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for efficient production. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Chloro-1,1-bis(2-methoxyethoxy)ethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted ethers.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted ethers, such as 2-methoxyethoxyethanol or 2-methoxyethoxythiol.
Oxidation: Aldehydes or carboxylic acids, depending on the extent of oxidation.
Reduction: Alcohols or alkanes, depending on the reducing agent and reaction conditions.
科学的研究の応用
2-Chloro-1,1-bis(2-methoxyethoxy)ethane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, solvents, and as a stabilizer in certain formulations.
作用機序
The mechanism of action of 2-Chloro-1,1-bis(2-methoxyethoxy)ethane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as a substrate or inhibitor, modulating the activity of enzymes. In drug synthesis, it serves as a building block, contributing to the pharmacophore of the final therapeutic agent. The pathways involved often include nucleophilic substitution or oxidation-reduction reactions, leading to the formation of active intermediates or products.
類似化合物との比較
Similar Compounds
1,2-Bis(2-chloroethoxy)ethane: Similar in structure but with two chloroethoxy groups instead of methoxyethoxy groups.
Bis(2-chloroethyl) ether: Contains two chloroethyl groups attached to an oxygen atom.
2-Chloroethyl phenyl sulfide: Features a phenyl group attached to a chloroethyl group.
Uniqueness
2-Chloro-1,1-bis(2-methoxyethoxy)ethane is unique due to the presence of methoxyethoxy groups, which impart distinct chemical properties, such as increased solubility in organic solvents and potential for specific interactions in biochemical applications. Its versatility in undergoing various chemical reactions and its utility as an intermediate in synthesis further distinguish it from similar compounds.
特性
CAS番号 |
94291-95-9 |
|---|---|
分子式 |
C8H17ClO4 |
分子量 |
212.67 g/mol |
IUPAC名 |
2-chloro-1,1-bis(2-methoxyethoxy)ethane |
InChI |
InChI=1S/C8H17ClO4/c1-10-3-5-12-8(7-9)13-6-4-11-2/h8H,3-7H2,1-2H3 |
InChIキー |
SUBSHCJSKRMLPQ-UHFFFAOYSA-N |
正規SMILES |
COCCOC(CCl)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


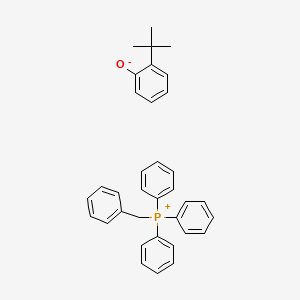


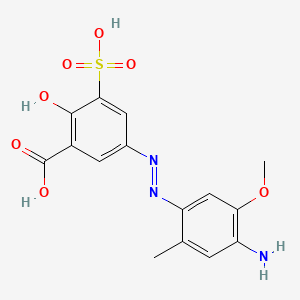

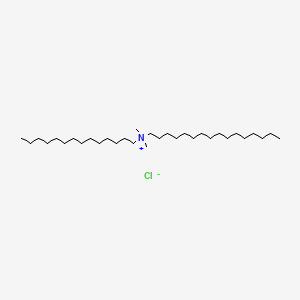


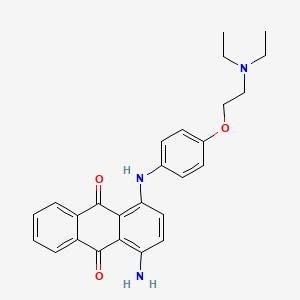
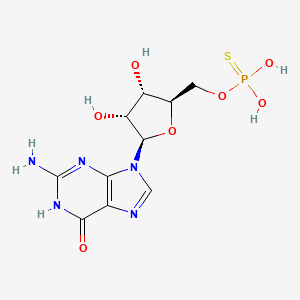
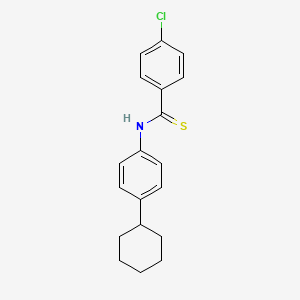
![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
